5-benzylhexahydro-1H-furo[3,4-c]pyrrole
Overview
Description
5-benzylhexahydro-1H-furo[3,4-c]pyrrole: is a heterocyclic compound with a molecular formula of C13H17NO and a molecular weight of 203.28 g/mol This compound features a fused ring system consisting of a furan ring and a pyrrole ring, with a benzyl group attached to the furan ring
Scientific Research Applications
Synthesis and Chemical Properties
Furan and pyrrole derivatives, including those similar to "5-Benzyl-hexahydro-furo[3,4-c]pyrrole," play crucial roles in chemical synthesis. These compounds serve as key synthons in the preparation of complex natural products, pharmaceutical agents, and materials due to their versatile reactivity and structural diversity. For instance, methodologies involving the addition/oxidative rearrangement of 3-furfurals and 3-furyl imines have been developed to access substituted furans and pyrroles, showcasing the potential for creating structurally diverse heterocycles from simple precursors (Kelly, Kerrigan, & Walsh, 2008).
Aromaticity and Stability
The aromatic character of furan and pyrrole derivatives significantly impacts their stability and reactivity. Studies on the aromaticity of dihetero analogues of pentalene dianion, including furo[3,2-b]pyrrole and furo[2,3-b]pyrrole derivatives, have provided insights into how the nature of substituents and the topological arrangement affect their aromatic stability. Such understanding is crucial for designing molecules with desired properties for specific applications (Cyrański, Krygowski, Krutošíková, & Sleziak, 2001).
Applications in Organic Electronics
Derivatives of furan and pyrrole, such as those incorporating the diketo-pyrrolo-pyrrole unit, have been explored for their utility in organic electronics. For example, donor–acceptor copolymers based on benzodithiophene and diketopyrrolopyrrole units have shown promise in organic field-effect transistors and polymer solar cells, highlighting the potential of such heterocyclic systems in the development of high-performance electronic devices (Yuan, Huang, Zhang, Lu, Zhai, Di, Jiang, & Ma, 2012).
Novel Synthetic Routes
Innovative synthetic routes to access furan[3,2-b]pyrroles and their derivatives have been explored, demonstrating the continuous interest in expanding the toolbox for constructing heterocyclic compounds. Such methodologies allow for the divergent synthesis of tetra-substituted furan[3,2-b]pyrroles, which are valuable scaffolds in medicinal chemistry and materials science (Milkiewicz, Parks, & Lu, 2003).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-benzylhexahydro-1H-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a benzylamine derivative with a suitable dihydrofuran compound under acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Properties
IUPAC Name |
5-benzyl-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)6-14-7-12-9-15-10-13(12)8-14/h1-5,12-13H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRHDLHYOBFXGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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